molecular formula C23H27N5O3S B11972067 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide CAS No. 303102-54-7

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11972067
CAS No.: 303102-54-7
M. Wt: 453.6 g/mol
InChI Key: YGXIEZWMEVUCFK-BUVRLJJBSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a central triazole core substituted with an ethyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl (-S-) linker at position 2. The sulfanyl group connects to an acetohydrazide moiety, which is further functionalized with an (E)-configured hydrazone formed by condensation with 4-propoxyphenyl aldehyde . Its synthesis likely involves condensation reactions between triazole-thiol intermediates and hydrazide derivatives, analogous to methods described for related compounds (e.g., sodium ethoxide-mediated coupling with α-halogenated ketones) .

Properties

CAS No.

303102-54-7

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H27N5O3S/c1-4-14-31-20-10-6-17(7-11-20)15-24-25-21(29)16-32-23-27-26-22(28(23)5-2)18-8-12-19(30-3)13-9-18/h6-13,15H,4-5,14,16H2,1-3H3,(H,25,29)/b24-15+

InChI Key

YGXIEZWMEVUCFK-BUVRLJJBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC)C3=CC=C(C=C3)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N’-(4-propoxybenzylidene)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or propoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound from : Structure: 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide. Key Differences: Replaces the 4-propoxyphenyl group with a 4-hydroxy-3,5-dimethoxyphenyl moiety. Such substitutions may alter pharmacokinetic properties, such as membrane permeability .

Compound ZE-4b (): Structure: N-[{(2-Phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide. Key Differences: Pyridine-2-yl group replaces the 4-methoxyphenyl substituent. This structural variation may influence cytotoxicity profiles, as seen in analogous triazole derivatives with heterocyclic substituents .

Compound from : Structure: 2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-nitrophenyl)methylene]acetohydrazide. Key Differences: Substitutes the ethyl group with a 4-methylphenyl group and the 4-propoxyphenyl with a nitrobenzylidene moiety. The methylphenyl group may increase steric hindrance, affecting intermolecular interactions .

Mechanistic Insights

  • Antioxidant Potential: The target compound’s 4-propoxyphenyl group, with its electron-donating propoxy chain, may enhance radical-scavenging activity compared to nitro- or hydroxy-substituted analogues. Similar compounds with alkyloxy groups demonstrated 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT) in ferric-reducing assays .
  • Cytotoxicity: Triazole-thiol derivatives bearing hydrazone moieties (e.g., ) show selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The target compound’s propoxyphenyl group may improve cell membrane penetration due to increased lipophilicity, though this requires experimental validation .

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a member of the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N5O3SC_{21}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 425.51 g/mol. The compound features a triazole ring, which is often associated with antifungal and antibacterial properties. The presence of the sulfanyl group enhances its biological activity by potentially increasing reactivity with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazoles have been noted for their effectiveness against various bacterial strains. For instance, studies have shown that related triazole derivatives exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Compounds with similar structural features have been investigated for their anticancer properties. For example, certain triazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .

The exact mechanism of action for this specific compound remains under investigation; however, compounds in the triazole class typically function by:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for cell wall synthesis in bacteria or metabolic pathways in cancer cells.
  • Interference with Nucleic Acid Synthesis : Some derivatives can disrupt DNA and RNA synthesis, leading to cell death.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Study on Antibacterial Activity : A series of triazole derivatives were tested against E. coli and S. aureus, showing minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM . This suggests that the compound may possess comparable antibacterial properties.
  • Anticancer Evaluation : Research has demonstrated that certain 1,2,4-triazole derivatives exhibit IC50 values as low as 6.2 µM against colon carcinoma cells . This indicates a promising potential for further development as an anticancer agent.

Data Tables

Biological Activity MIC (µM) Cell Line Tested
Antibacterial20 - 70E. coli, S. aureus
Anticancer6.2 (IC50)Colon carcinoma HCT-116
27.3 (IC50)Breast cancer T47D

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